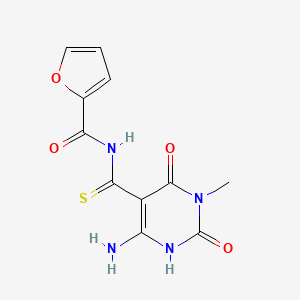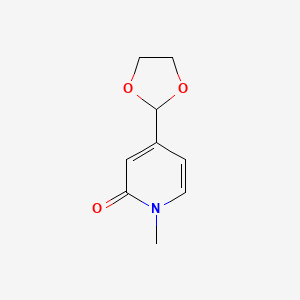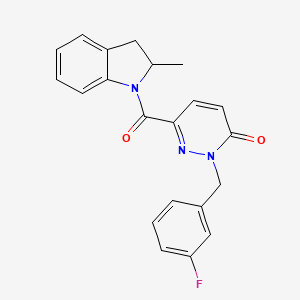![molecular formula C21H17ClN6O2 B2594852 3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921829-79-0](/img/structure/B2594852.png)
3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule that contains several functional groups. It has a triazolo[4,3-e]purine core, which is a type of purine derivative. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would have a purine core, which is a bicyclic aromatic system, with a triazole ring fused to it. Additionally, it would have various substituents attached to it, including a 4-chlorophenyl group, a methyl group, and a phenethyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the various functional groups present in the molecule. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methyl and phenethyl groups might participate in various free radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the functional groups present .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is part of a broader category of triazole and purine derivatives that have been synthesized and structurally analyzed for various applications. Studies have focused on the synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which have shown potential as anti-proliferative agents against human cancer cell lines (Sucharitha et al., 2021). These compounds, including related triazolo and triazine derivatives, have been evaluated for their in vitro anticancer, anti-HIV, and antimicrobial activities, revealing some promising candidates for further drug development (Ashour et al., 2012).
Anticancer and Antimicrobial Properties
Research has explored the anticancer and antimicrobial properties of triazole, triazine, and purine derivatives. For example, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and showed significant anti-proliferative activity against several human cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Sucharitha et al., 2021). Additionally, new triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their anticancer, anti-HIV-1, and antimicrobial activities, revealing compounds with considerable activity against specific cancer cell lines and pathogens (Ashour et al., 2012).
Potential Antifungal Compounds
The solubility, thermodynamics, and partitioning processes of novel potential antifungal compounds in the 1,2,4-triazole class have been investigated, providing valuable insights into the pharmacologically relevant physicochemical properties of these compounds. This research aids in understanding the adsorption potential and biological activity of new antifungal agents, contributing to the development of more effective treatments (Volkova et al., 2020).
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in various areas such as medicinal chemistry, materials science, and synthetic biology. Future research could involve studying the biological activity of this compound, developing more efficient synthesis methods, or exploring its potential uses in various industrial applications .
Propriétés
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-26-19-16(18(29)23-21(26)30)27(12-11-13-5-3-2-4-6-13)20-25-24-17(28(19)20)14-7-9-15(22)10-8-14/h2-10H,11-12H2,1H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUMDWFWAIYDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2594778.png)

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)
![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)


